molecular formula C11H15ClO2 B1437501 1-(2-Chloroethoxy)-4-propoxybenzene CAS No. 915923-28-3

1-(2-Chloroethoxy)-4-propoxybenzene

Cat. No. B1437501
M. Wt: 214.69 g/mol
InChI Key: LECGGZPJZOZRRE-UHFFFAOYSA-N
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Description

“1-(2-Chloroethoxy)-4-propoxybenzene” is likely an organic compound containing a benzene ring with two ether groups attached. One of the ether groups contains a chlorine atom .


Molecular Structure Analysis

The molecule likely contains a benzene ring, two ether groups (which are oxygen atoms bonded to two carbon atoms), and a chlorine atom . The exact structure would depend on the positions of these groups on the benzene ring.

Scientific Research Applications

  • Synthesis of Temperature-Responsive Block Copolymers

    • Application : The compound is used in the synthesis of temperature-responsive block copolymers, which are polymers whose physical and chemical properties can be adjusted by external stimuli such as temperature .
    • Method : The compound is used in the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization . The synthesized temperature-responsive block copolymer is characterized using various instruments and methods .
    • Results : The resulting polymers have been extensively researched with the goal of developing intelligent materials for a variety of applications, including nanotechnology and biotechnology .
  • Synthesis of Pyrazole Derivatives

    • Application : The compound is used in the synthesis of pyrazole derivatives via the Vilsmeier-Haack reaction .
    • Method : The structure of the synthesized compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
    • Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .
  • Improved Ether-Based Battery Electrolytes

    • Application : The compound is used in the development of improved ether-based battery electrolytes .
    • Method : The compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system .
    • Results : The resulting electrolyte system could potentially improve the performance of batteries .
  • Flame-Retardant and Oxidation-Proof Chloroether Electrolyte for Lithium-Metal Batteries

    • Application : The compound is used in the development of flame-retardant and oxidation-proof chloroether electrolytes for lithium-metal batteries .
    • Method : The compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis (fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
    • Results : The resulting electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
  • Synthesis of Pyrazole Derivatives via the Vilsmeier-Haack Reaction

    • Application : The compound is used in the synthesis of pyrazole derivatives via the Vilsmeier-Haack reaction .
    • Method : The structure of the synthesized compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
    • Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .
  • Flame-Retardant and Oxidation-Proof Chloroether Electrolyte for Lithium-Metal Batteries

    • Application : The compound is used in the development of flame-retardant and oxidation-proof chloroether electrolytes for lithium-metal batteries .
    • Method : The compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis (fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
    • Results : The resulting electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
  • Synthesis of Pyrazole Derivatives via the Vilsmeier-Haack Reaction

    • Application : The compound is used in the synthesis of pyrazole derivatives via the Vilsmeier-Haack reaction .
    • Method : The structure of the synthesized compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
    • Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .

Safety And Hazards

Ethers can be hazardous. They are often flammable, and their vapors can be harmful if inhaled . Specific safety information would depend on the exact structure of the compound.

Future Directions

The future directions for a compound like “1-(2-Chloroethoxy)-4-propoxybenzene” would depend on its potential applications. For example, if it has unique properties that make it useful in a particular industry, research might focus on optimizing its synthesis or finding new uses for it .

properties

IUPAC Name

1-(2-chloroethoxy)-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECGGZPJZOZRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651110
Record name 1-(2-Chloroethoxy)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-4-propoxybenzene

CAS RN

915923-28-3
Record name 1-(2-Chloroethoxy)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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